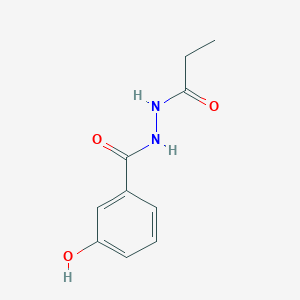

3-hydroxy-N'-propanoylbenzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N'-propanoylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-9(14)11-12-10(15)7-4-3-5-8(13)6-7/h3-6,13H,2H2,1H3,(H,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVDJMXREVNRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=O)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy N Propanoylbenzohydrazide

Direct Synthesis Approaches

The direct synthesis of 3-hydroxy-N'-propanoylbenzohydrazide involves the formation of the core benzohydrazide (B10538) structure, the specific placement of the 3-hydroxy group, and the introduction of the N-propanoyl moiety. These steps can be approached in a consolidated manner or as distinct, sequential transformations.

Condensation Reactions for Benzohydrazide Formation

The formation of a benzohydrazide, the central structural motif of the target compound, is typically achieved through the condensation of a benzoic acid derivative with hydrazine (B178648). A common and efficient method involves the reaction of a carboxylic acid ester, such as methyl 3-hydroxybenzoate, with hydrazine hydrate. This reaction, known as hydrazinolysis, proceeds via nucleophilic acyl substitution, where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alcohol (methanol in this case). nih.gov

Alternatively, direct condensation of the carboxylic acid with hydrazine can be facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for nucleophilic attack. mdpi.com A solvent-free approach using a grinding technique has also been reported for the synthesis of various hydrazides directly from carboxylic acids and hydrazine hydrate, offering an environmentally benign option. acs.org

Strategies for Introduction of the 3-Hydroxy Group

The 3-hydroxy substituent on the benzene (B151609) ring can be incorporated either by starting with a pre-functionalized precursor or by introducing it at a later stage of the synthesis. The most straightforward approach is to begin with 3-hydroxybenzoic acid or its derivatives. nih.gov

Should a synthetic route necessitate its introduction, various methods are available. For instance, the diazotization of 3-aminobenzoic acid, followed by hydrolysis of the resulting diazonium salt, yields 3-hydroxybenzoic acid. This process involves converting the amino group into a diazonium group (-N₂⁺), which is an excellent leaving group and can be readily displaced by a hydroxyl group from water.

Propanoyl Group Installation Techniques

The final step in a direct synthesis approach is the installation of the propanoyl group onto the terminal nitrogen of the 3-hydroxybenzohydrazide (B1677109) intermediate. This is an N-acylation reaction. The choice of acylating agent is crucial for the success and selectivity of this transformation.

Using Propanoyl Chloride: Propanoyl chloride is a highly reactive acylating agent that can readily react with the nucleophilic nitrogen of the hydrazide. The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrogen chloride byproduct. mdpi.com A significant challenge in this step is achieving chemoselectivity. The phenolic hydroxyl group on the benzene ring is also nucleophilic and can compete with the hydrazide nitrogen for the acylating agent, potentially leading to O-acylation as a side product. Controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, is essential to favor N-acylation. Strategies to mitigate this include performing the reaction under acidic conditions to protonate the more basic hydrazide nitrogen, thereby reducing its nucleophilicity, or using a protecting group for the phenolic hydroxyl. beilstein-journals.org

Using Propanoic Anhydride (B1165640): Propanoic anhydride is another effective propanoylating agent. acs.org It is generally less reactive than propanoyl chloride, which can sometimes allow for better control and selectivity in the acylation process. acs.org The reaction with an anhydride produces propanoic acid as a byproduct, which is less corrosive than HCl. Similar to the use of propanoyl chloride, O-acylation remains a potential side reaction that must be managed. researchgate.net

The table below summarizes general conditions for N-acylation reactions relevant to this step.

| Acylating Agent | Nucleophile | Solvent | Catalyst/Base | Conditions | Ref |

| Acyl Chloride | Hydrazine | Water | NaOH | -5 to 0 °C | nih.gov |

| Acyl Chloride | Aniline | - | - | - | nih.gov |

| Acetic Anhydride | Amines | Water/Solvent-free | None | Room Temperature | |

| Acetic Anhydride | Tetrabenzoxazines | - | Mild conditions | - |

Precursor Synthesis and Intermediate Isolation

An alternative and often more controlled strategy involves the synthesis and isolation of key precursors, which are then combined in the final steps to yield the target molecule. This approach allows for the purification of intermediates, ensuring a higher purity of the final product.

Synthesis of 3-hydroxybenzoic acid derivatives

3-Hydroxybenzoic acid is a critical precursor and can be synthesized through several established routes. One common industrial method is the alkali fusion of sodium 3-sulfobenzoate at high temperatures (210-220 °C). Other methods include the oxidation of 3-methylphenol (m-cresol) or 3-hydroxybenzaldehyde.

A more versatile laboratory-scale synthesis involves the diazotization of 3-aminobenzoic acid esters followed by hydrolysis. The process starts with the catalytic hydrogenation of a 3-nitrobenzoic acid ester to the corresponding aminobenzoic acid ester. This is then treated with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid to form the diazonium salt, which is subsequently hydrolyzed to the 3-hydroxybenzoic acid derivative.

The following table outlines various synthetic routes to 3-hydroxybenzoic acid derivatives.

| Starting Material | Reagents | Product | Ref |

| Sodium 3-sulfobenzoate | Alkali (e.g., NaOH) | 3-Hydroxybenzoic acid | - |

| 3-Methylphenol (m-cresol) | Oxidizing agent | 3-Hydroxybenzoic acid | - |

| 3-Nitrobenzoic acid ester | 1. H₂, Catalyst 2. NaNO₂, H⁺ 3. H₂O, Heat | 3-Hydroxybenzoic acid ester | - |

Preparation of Propanoyl Chlorides/Anhydrides

The propanoylating agents, propanoyl chloride and propanoic anhydride, are typically prepared from propanoic acid.

Propanoyl Chloride: Propanoyl chloride is synthesized by treating propanoic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. acs.org Industrially, it can also be produced by the chlorination of propionic acid with phosgene.

Propanoic Anhydride: Propanoic anhydride is most commonly synthesized by the dehydration of propanoic acid. acs.org This can be achieved by heating propanoic acid to drive off water or by using a dehydrating agent. Another method involves the reaction of propanoyl chloride with a salt of propanoic acid, such as sodium propanoate. acs.org

The table below details common methods for the preparation of these acylating agents.

| Product | Starting Material | Reagent | Conditions | Ref |

| Propanoyl Chloride | Propanoic Acid | Thionyl Chloride (SOCl₂) | - | acs.org |

| Propanoyl Chloride | Propanoic Acid | Phosphorus Trichloride (PCl₃) | 50 °C | - |

| Propanoic Anhydride | Propanoic Acid | Heat/Dehydrating Agent | - | acs.org |

| Propanoic Anhydride | Propanoyl Chloride | Sodium Propanoate | - | acs.org |

Hydrazide Precursors (e.g., 3-hydroxybenzohydrazide)

The most direct and common synthetic pathway to this compound involves the use of a hydrazide precursor, specifically 3-hydroxybenzohydrazide. This precursor contains the core benzohydrazide structure with the hydroxyl group already in the desired meta position. The synthesis is typically achieved through a nucleophilic acyl substitution reaction where 3-hydroxybenzohydrazide acts as the nucleophile, attacking an activated propanoyl source.

A prevalent method for this transformation is the reaction of 3-hydroxybenzohydrazide with propanoyl chloride. libretexts.orglibretexts.orgchemguide.co.uk The lone pair of electrons on the terminal nitrogen atom of the hydrazide group is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This initial addition is followed by the elimination of a chloride ion and a proton to yield the stable this compound. This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. google.com

The precursor, 3-hydroxybenzohydrazide, can be synthesized from 3-hydroxybenzoic acid or its corresponding ester (e.g., methyl 3-hydroxybenzoate) by treatment with hydrazine hydrate. This reaction is a standard method for the preparation of hydrazides from esters.

Table 1: Key Reactants for the Synthesis of this compound

| Reactant | Role | Structure |

| 3-hydroxybenzohydrazide | Nucleophilic Precursor |  |

| Propanoyl chloride | Acylating Agent |  |

Regioselective Synthesis and Stereochemical Control

The synthesis of this compound requires precise control over the regioselectivity of the acylation reaction.

The position of the hydroxyl group on the benzene ring is determined by the choice of the starting material. To synthesize the 3-hydroxy isomer, 3-hydroxybenzoic acid or its derivatives must be used as the initial precursor.

A critical aspect of regioselectivity in the reaction between 3-hydroxybenzohydrazide and propanoyl chloride is the selective N-acylation over O-acylation. The hydrazide moiety has two nucleophilic sites: the terminal nitrogen atom and the oxygen atom of the phenolic hydroxyl group. The nitrogen of the hydrazide is generally a stronger and softer nucleophile than the phenolic oxygen, leading to a preferential attack on the acyl chloride at the nitrogen. This inherent difference in nucleophilicity typically ensures high regioselectivity for the formation of the N-acyl product under standard reaction conditions. The use of a base is crucial to deprotonate the resulting ammonium (B1175870) ion, driving the reaction towards the desired product without promoting significant O-acylation. In some cases, protection of the hydroxyl group may be employed if O-acylation becomes a competing side reaction, followed by a deprotection step after the N-acylation is complete.

The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, stereochemical considerations would become important if chiral centers were introduced into the molecule, for instance, by using a chiral acylating agent such as (S)-2-chloropropanoyl chloride.

In such hypothetical cases, the synthesis would need to be designed to control the configuration of the new stereocenter. This could involve the use of chiral auxiliaries or asymmetric catalysis. metu.edu.trnih.govyoutube.com For example, a chiral catalyst could be employed to favor the attack of the hydrazide on one of the enantiotopic faces of a prochiral electrophile. youtube.com The field of organocatalysis has demonstrated significant advances in achieving high enantioselectivity in similar bond-forming reactions. metu.edu.tr While not directly applicable to the synthesis of the achiral target compound, these principles are fundamental in the broader context of synthesizing chiral hydrazide derivatives. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. benthamdirect.comingentaconnect.comresearchgate.net Traditional syntheses of acylhydrazides often rely on volatile organic solvents and may generate hazardous byproducts.

Recent research has focused on developing more environmentally benign methods for acylhydrazide synthesis. benthamdirect.comingentaconnect.comorganic-chemistry.org One approach involves conducting the reaction in greener solvents, such as water or ionic liquids, or under solvent-free conditions. benthamdirect.comorganic-chemistry.org For the reaction of 3-hydroxybenzohydrazide with propanoyl chloride, performing the reaction in an aqueous medium with a suitable base could be a greener alternative to using chlorinated organic solvents. organic-chemistry.org

Furthermore, the use of milder and more atom-economical acylating agents in place of acyl chlorides can also contribute to a greener synthesis. For example, the direct condensation of 3-hydroxybenzoic acid with propanoyl hydrazide, facilitated by a non-toxic coupling agent, could be an alternative route that avoids the formation of corrosive HCl gas. Another green approach is the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild, aqueous conditions, although this would require an enzyme capable of catalyzing this specific transformation.

Table 2: Comparison of Synthetic Approaches

| Approach | Traditional Method | Green Alternative |

| Solvent | Dichloromethane, Chloroform | Water, Ionic Liquid, Solvent-free |

| Acylating Agent | Propanoyl chloride | Propanoyl anhydride, Propanoyl esters (with catalyst) |

| Byproduct | Hydrogen chloride (corrosive) | Water, Alcohol (less hazardous) |

| Catalyst | Stoichiometric base (e.g., triethylamine) | Catalytic amount of a reusable catalyst |

Advanced Spectroscopic and Solid State Structural Elucidation of 3 Hydroxy N Propanoylbenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the covalent framework and stereochemistry of organic molecules in solution. A detailed analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques, along with variable temperature studies, provides a complete picture of the 3-hydroxy-N'-propanoylbenzohydrazide structure.

1D NMR (¹H, ¹³C) for Structural Confirmation and Isomerism

¹H NMR Spectroscopy: In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propanoyl group, and the exchangeable protons of the hydroxyl and amide functionalities.

The aromatic region will display a characteristic pattern for a 1,3-disubstituted benzene (B151609) ring. Based on data for 3-hydroxybenzoic acid, the proton ortho to both the hydroxyl and carbonyl groups (H-2) would appear as a singlet or a finely split triplet around δ 7.42 ppm. nih.govnih.gov The protons at positions H-4 and H-6 are expected to appear as a doublet of doublets and a triplet, respectively, in the range of δ 7.0-7.4 ppm, while the proton at H-5, flanked by two other protons, would likely be a triplet around δ 7.31 ppm. nih.gov

The propanoyl group will exhibit a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, characteristic of an ethyl group spin system. The amide (NH) and hydroxyl (OH) protons will appear as broad singlets, and their chemical shifts can be highly dependent on concentration and temperature. In many N-acylhydrazones, the amide NH proton signal appears downfield, often above δ 10.0 ppm. nih.govnih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments. The carbonyl carbons of the amide and the benzoyl group are expected at the downfield end of the spectrum, typically in the range of δ 160-175 ppm. nih.gov The aromatic carbons will resonate between δ 110-160 ppm. The carbon bearing the hydroxyl group (C-3) is anticipated to be around δ 157 ppm, while the other aromatic carbons will have shifts influenced by the substitution pattern. columbia.edu The aliphatic carbons of the propanoyl group will appear in the upfield region of the spectrum. researchgate.net

Isomerism: A key feature of acylhydrazides is the potential for rotational isomerism (or conformers) around the C(O)-NH bond, leading to syn and anti conformations. slideshare.net This can result in the doubling of signals for the protons and carbons near the amide bond in the NMR spectra at room temperature. slideshare.net The ratio of these conformers can be determined by integrating the respective signals.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-2 | ~7.42 | t (or s) |

| Aromatic H-4 | ~7.39 | ddd |

| Aromatic H-6 | ~7.31 | t |

| Aromatic H-5 | ~7.03 | ddd |

| Propanoyl -CH₂- | ~2.2 | q |

| Propanoyl -CH₃ | ~1.0 | t |

| Amide -NH- | >10.0 | br s |

| Amide -NH- | >9.0 | br s |

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzoyl C=O | ~166 |

| Propanoyl C=O | ~172 |

| Aromatic C-3 (C-OH) | ~157 |

| Aromatic C-1 | ~135 |

| Aromatic C-5 | ~129 |

| Aromatic C-4 | ~120 |

| Aromatic C-6 | ~120 |

| Aromatic C-2 | ~115 |

| Propanoyl -CH₂- | ~28 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the scalar coupling network. emerypharma.comyoutube.com Strong cross-peaks are expected between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6). A clear correlation will also be visible between the propanoyl -CH₂- and -CH₃ protons, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. slideshare.netmdpi.com It will allow for the definitive assignment of each protonated aromatic carbon by linking the previously assigned proton signals to their corresponding carbon signals. For instance, the signal for H-2 will correlate with C-2, H-4 with C-4, and so on. Similarly, the propanoyl -CH₂- and -CH₃ proton signals will correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of quaternary carbons and linking different fragments of the molecule. slideshare.netmdpi.com Key expected correlations include:

The amide protons showing correlations to both the propanoyl and benzoyl carbonyl carbons.

Aromatic proton H-2 showing correlations to the benzoyl carbonyl carbon, C-1, C-3, and C-6.

The propanoyl -CH₂- protons showing a correlation to the propanoyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. acs.org This is particularly useful for determining the preferred conformation around the amide bond. For instance, in the syn conformer, a NOE would be expected between the amide NH proton and the α-protons of the propanoyl group. In the anti conformer, a NOE might be observed between the amide proton and the aromatic proton at the H-2 position.

Variable Temperature NMR Studies (e.g., rotameric analysis)

As mentioned, acylhydrazides can exist as a mixture of rotamers due to the restricted rotation around the C(O)-NH amide bond. st-andrews.ac.ukacs.org Variable temperature (VT) NMR studies can be employed to investigate this dynamic process. nih.govnih.gov By increasing the temperature, the rate of interconversion between the rotamers increases. nih.gov This leads to the broadening and eventual coalescence of the separate signals for each rotamer into a single, time-averaged signal. nih.govnih.gov From the coalescence temperature (Tc) and the frequency difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable thermodynamic information about the conformational stability. nih.govst-andrews.ac.ukacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. libretexts.org

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ can be attributed to the O-H and N-H stretching vibrations. nih.govnih.gov The presence of two strong carbonyl (C=O) stretching bands is anticipated in the region of 1630-1680 cm⁻¹, corresponding to the amide and benzoyl carbonyl groups. nih.gov The aromatic C=C stretching vibrations will appear around 1450-1600 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. researchgate.net The aromatic ring vibrations are typically strong in the Raman spectrum. nih.govlibretexts.org The symmetric C=C stretching modes of the benzene ring are expected to produce prominent peaks. The C=O stretching vibrations will also be visible, although they are generally weaker than in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H / N-H stretch | 3200-3400 (broad) | 3200-3400 |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |

| C=O stretch (Amide I) | ~1660 (strong) | ~1660 (weak) |

| C=O stretch (Benzoyl) | ~1640 (strong) | ~1640 (weak) |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound will be dominated by the chromophore of the 3-hydroxybenzoyl system. Based on data for 3-hydroxybenzoic acid and its derivatives, absorption maxima are expected in the UV region. st-andrews.ac.ukdocbrown.info Typically, benzoic acid derivatives show two main absorption bands corresponding to π → π* transitions of the benzene ring and the carbonyl group. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzoyl compounds.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π* (Benzene E2 band) | ~210-220 |

| π → π* (Benzene B band) | ~250-260 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. libretexts.org

For this compound (C₁₀H₁₂N₂O₃), the calculated monoisotopic molecular weight is approximately 208.08 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 208.

The fragmentation pattern will be characteristic of the structure. Key fragmentation pathways for acylhydrazides often involve cleavage of the N-N bond and the bonds adjacent to the carbonyl groups. Expected fragment ions include:

[C₇H₅O₂]⁺ (m/z 121): This prominent peak would arise from the cleavage of the N-N bond, corresponding to the 3-hydroxybenzoyl cation.

[C₃H₅O]⁺ (m/z 57): This would correspond to the propanoyl cation.

[C₇H₇O]⁺ (m/z 107): Loss of the hydrazide moiety from the molecular ion.

[C₆H₅O]⁺ (m/z 93): Loss of CO from the 3-hydroxybenzoyl fragment.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 208 | [C₁₀H₁₂N₂O₃]⁺˙ (Molecular Ion) |

| 121 | [C₇H₅O₂]⁺ (3-hydroxybenzoyl cation) |

| 107 | [C₇H₇O]⁺ |

| 93 | [C₆H₅O]⁺ |

Other Advanced Spectroscopic Techniques (e.g., EPR for paramagnetic species)

No studies utilizing techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy on this compound or its potential paramagnetic derivatives have been reported.

Until such time as the synthesis and detailed structural analysis of this compound are performed and published, a scientifically accurate article adhering to the requested specifications cannot be constructed.

Theoretical and Computational Investigations of 3 Hydroxy N Propanoylbenzohydrazide

Quantum Chemical Calculations

This section would have detailed the electronic properties of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

This section was intended to explore the dynamic behavior of 3-hydroxy-N'-propanoylbenzohydrazide. MD simulations could reveal the preferred three-dimensional shapes (conformations) of the molecule in different environments and how it interacts with solvent molecules, which is crucial for understanding its behavior in a solution.

Docking Studies (focused on interactions with generalized chemical entities)

Here, the plan was to describe simulated binding of the compound to generic active sites. This would help in predicting the types of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) the molecule is capable of forming, which is a foundational step in assessing its potential for molecular recognition.

Quantitative Structure-Property Relationship (QSPR) Modeling

This subsection would have discussed the development of mathematical models to predict specific properties of this compound based on its molecular structure. These models correlate structural or physicochemical descriptors with macroscopic properties.

Analysis of Intramolecular Interactions (e.g., intramolecular hydrogen bonds)

The final section was set to focus on the internal forces that stabilize the molecule's conformation. sigmaaldrich.com For instance, the presence of a hydroxyl group and a hydrazide moiety suggests the potential for intramolecular hydrogen bonding, which can significantly influence the molecule's shape and reactivity. sigmaaldrich.com

While the methodologies described are standard in computational chemistry, their application to this compound has not been documented in publicly accessible scientific literature. Therefore, no data tables or detailed research findings can be provided.

Coordination Chemistry and Metal Complexation Studies of 3 Hydroxy N Propanoylbenzohydrazide

Ligand Design and Coordination Modes of 3-hydroxy-N'-propanoylbenzohydrazide

No information is available in the scientific literature regarding the specific design of this compound as a ligand or its preferred coordination modes with metal ions.

Synthesis and Characterization of Metal Complexes

There are no published methods for the synthesis and characterization of metal complexes involving this compound.

Transition Metal Complexes (e.g., Zn(II), Cu(II), Fe(III))

No studies were found describing the synthesis or characterization of transition metal complexes with this compound.

Main Group Metal Complexes

No literature is available on the formation or characterization of main group metal complexes with this ligand.

Structural Analysis of Coordination Compounds (e.g., coordination geometry, bond lengths, angles)

There are no published crystal structures or computational studies detailing the coordination geometry, bond lengths, or angles of any metal complexes of this compound.

Spectroscopic Properties of Metal Complexes (e.g., UV-Vis, EPR, Fluorescence)

No data could be located concerning the spectroscopic properties, such as UV-Vis absorption, Electron Paramagnetic Resonance (EPR), or fluorescence characteristics, of metal complexes formed with this compound.

Electrochemical Properties and Redox Behavior of Complexes

Information on the electrochemical properties and redox behavior of this compound or its metal complexes is not present in the available scientific literature.

Reactivity and Mechanistic Investigations of 3 Hydroxy N Propanoylbenzohydrazide

Elucidation of Reaction Mechanisms

Computational Mechanistic Studies

As of the current date, a review of available scientific literature indicates that specific computational mechanistic studies focused on 3-hydroxy-N'-propanoylbenzohydrazide have not been published. While computational methods, such as Density Functional Theory (DFT), are widely used to investigate the reactivity and mechanistic pathways of related organic compounds, dedicated theoretical examinations of this compound are not present in the accessible research landscape.

Such studies, were they to be conducted, would likely investigate various aspects of the molecule's electronic structure and reactivity. This could include the calculation of optimized molecular geometries, frontier molecular orbital energies (HOMO-LUMO gaps), and the mapping of potential energy surfaces for key reactions. Furthermore, computational models could elucidate transition states and activation energies for processes such as hydrolysis, oxidation, or thermal decomposition, providing a deeper, quantitative understanding of the compound's chemical behavior at a molecular level.

The absence of this specific research presents an opportunity for future investigations to contribute to a more complete profile of this compound.

Data on Computational Analyses

No data from computational mechanistic studies on this compound are available in the reviewed literature.

Derivatization Strategies and Analogue Synthesis of 3 Hydroxy N Propanoylbenzohydrazide

Modification of the Benzene (B151609) Ring (e.g., through functionalization)

The aromatic ring of 3-hydroxy-N'-propanoylbenzohydrazide is susceptible to electrophilic aromatic substitution, a common strategy for introducing new functional groups. The directing effects of the existing substituents—the hydroxyl (-OH) and the acylhydrazide (-CONHNHCOC₂H₅) groups—are crucial in determining the position of new entrants. The hydroxyl group is a strongly activating, ortho-, para-director, while the acylhydrazide group is a deactivating, meta-director. The net effect typically results in substitution at positions ortho and para to the hydroxyl group (positions 2, 4, and 6).

Common functionalization reactions include:

Nitration: Introducing a nitro (-NO₂) group can be achieved using a mixture of nitric acid and sulfuric acid. This group is strongly electron-withdrawing and can serve as a precursor for an amino group via reduction. masterorganicchemistry.com

Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br) can be accomplished using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). Halogens modify the electronic properties and lipophilicity of the molecule.

Friedel-Crafts Acylation/Alkylation: Under Friedel-Crafts conditions, an acyl or alkyl group can be introduced onto the ring, although the presence of the activating hydroxyl group can lead to complex reactions and may require protection. nih.govyoutube.com Solvent-free conditions with a Lewis acid like AlCl₃ have been explored for similar structures. nih.gov

These modifications can significantly alter the electronic environment of the benzene ring and the acidity of the phenolic proton.

Table 1: Examples of Benzene Ring Functionalization

| Derivative Name | Position of Substitution | Introduced Group | Synthetic Reagent Example |

|---|---|---|---|

| 3-hydroxy-4-nitro-N'-propanoylbenzohydrazide | 4-position | Nitro (-NO₂) | HNO₃/H₂SO₄ |

| 4-bromo-3-hydroxy-N'-propanoylbenzohydrazide | 4-position | Bromo (-Br) | N-Bromosuccinimide |

Modifications at the Hydroxyl Group (e.g., ether and ester formation)

The phenolic hydroxyl group is a prime target for derivatization, readily undergoing etherification and esterification reactions. These modifications can mask the acidic nature of the phenol (B47542), influence hydrogen bonding capabilities, and modulate the molecule's lipophilicity.

Ether Formation: O-alkylation can be achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride) in the presence of a weak base like potassium carbonate (K₂CO₃). google.com This Williamson ether synthesis converts the phenol into an ether, removing a key hydrogen bond donor.

Ester Formation: Esterification of the phenolic hydroxyl is typically accomplished using acyl chlorides or acid anhydrides rather than carboxylic acids, with which phenols react slowly. libretexts.orgkhanacademy.org The reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. nih.gov This transformation introduces a new carbonyl group and can significantly alter the compound's steric and electronic profile.

Table 2: Examples of Hydroxyl Group Modification

| Derivative Name | Modification Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| 3-methoxy-N'-propanoylbenzohydrazide | Etherification | Methyl iodide (CH₃I) / K₂CO₃ | Methoxy (-OCH₃) |

| 3-(benzyloxy)-N'-propanoylbenzohydrazide | Etherification | Benzyl bromide (BnBr) / K₂CO₃ | Benzyloxy (-OCH₂Ph) |

| 3-(acetoxy)-N'-propanoylbenzohydrazide | Esterification | Acetic anhydride (B1165640) / Pyridine | Acetate Ester (-OCOCH₃) |

Modifications at the Hydrazide Linkage (e.g., Schiff base formation, further acylation)

The hydrazide moiety (-CONHNH-) is a rich hub for chemical transformations, offering opportunities for elongation and diversification of the molecular structure.

Schiff Base (Hydrazone) Formation: The terminal primary amine (-NH₂) of the hydrazide readily condenses with aldehydes and ketones to form Schiff bases, also known as hydrazones. impactfactor.orgwikipedia.org This reaction is typically carried out in a suitable solvent like ethanol (B145695) and is often reversible. wikipedia.orgmdpi.com The formation of a C=N double bond extends the conjugated system and allows for the introduction of a wide variety of substituents depending on the carbonyl compound used. vensel.org

Further Acylation: The secondary amine (-NH-) within the hydrazide linkage can undergo further acylation upon reaction with an acyl chloride or anhydride. This results in a tri-substituted hydrazine (B178648) derivative, which significantly alters the steric environment around the hydrazide bond and removes a hydrogen bond donor.

Table 3: Examples of Hydrazide Linkage Modification

| Derivative Name | Modification Type | Reagent Example | Key Structural Feature |

|---|---|---|---|

| 3-hydroxy-N'-(phenylmethylene)benzohydrazide | Schiff Base Formation | Benzaldehyde | -CONHN=CHPh |

| 3-hydroxy-N'-(1-phenylethylidene)benzohydrazide | Schiff Base Formation | Acetophenone | -CONHN=C(CH₃)Ph |

| N'-acetyl-3-hydroxy-N'-propanoylbenzohydrazide | Further Acylation | Acetic anhydride | -CON(COCH₃)NHCOCH₂CH₃ |

Alterations of the Propanoyl Moiety (e.g., homologation)

The propanoyl group (-COCH₂CH₃) can also be a site for modification, primarily by altering the length of the alkyl chain or by introducing substituents.

Homologation: The propanoyl group can be extended to a butanoyl or longer acyl chain. One classic method for a one-carbon extension is the Arndt-Eistert synthesis, which involves converting the corresponding carboxylic acid (propanoic acid) to its next homologue. wikipedia.org This modification directly impacts the lipophilicity and conformational flexibility of the side chain.

Substitution: Functional groups can be introduced on the ethyl portion of the propanoyl group. For example, α-halogenation can be achieved, providing a handle for further nucleophilic substitution reactions.

Chain Variation: The propanoyl group can be replaced entirely with other acyl groups, such as those containing rings (e.g., cyclopropanecarbonyl) or unsaturation (e.g., acryloyl), by starting the synthesis from 3-hydroxybenzohydrazide (B1677109) and reacting it with the appropriate acyl chloride. wikipedia.orgorgsyn.org

Table 4: Examples of Propanoyl Moiety Alteration

| Derivative Name | Modification Type | Conceptual Synthetic Change | Impact on Moiety |

|---|---|---|---|

| N'-butanoyl-3-hydroxybenzohydrazide | Homologation | Use of butanoyl chloride | Chain extended by one -CH₂- |

| N'-(2-phenylacetyl)-3-hydroxybenzohydrazide | Chain Variation | Use of phenylacetyl chloride | Introduction of a phenyl group |

Combinatorial Synthesis Approaches for Library Generation

To explore the chemical space around the this compound scaffold efficiently, combinatorial chemistry techniques can be employed to generate large libraries of analogues. youtube.com Solid-phase synthesis is particularly well-suited for this purpose. nih.gov

A general approach would involve:

Immobilization: Attaching a suitable precursor, such as 3-hydroxybenzoic acid, to a solid support (resin), often via an ester linkage.

Scaffold Elaboration: Performing the necessary steps to construct the core hydrazide structure on the resin.

Diversification: Splitting the resin into multiple portions and reacting each portion with a different building block at one of the modification sites (e.g., using a variety of aldehydes for Schiff base formation, or a range of acyl chlorides for esterification of the phenol). rsc.orgnih.gov

Cleavage: Releasing the final products from the resin to obtain a library of distinct compounds in parallel.

This methodology allows for the rapid generation of hundreds or thousands of derivatives for screening purposes, by systematically varying the substituents at each of the reactive sites. rsc.org

Impact of Structural Modifications on Chemical Properties and Reactivity

Benzene Ring Substitution: Introducing electron-withdrawing groups (e.g., -NO₂) increases the acidity of the phenolic hydroxyl group and makes the ring less susceptible to further electrophilic attack. Conversely, electron-donating groups decrease the phenol's acidity and activate the ring.

Hydroxyl Group Modification: Converting the phenol to an ether or ester removes its acidic proton, eliminating its ability to act as a hydrogen bond donor and generally increasing its lipophilicity. libretexts.org Esterification can introduce steric hindrance and additional electronic features.

Hydrazide Linkage Modification: The formation of a hydrazone introduces a rigid C=N bond, restricting conformational freedom and extending the π-conjugated system of the molecule. wikipedia.org Further acylation at the N'-position adds bulk and removes a hydrogen bond donor, which can significantly alter intermolecular interactions.

Propanoyl Moiety Alteration: Increasing the length of the alkyl chain (homologation) systematically increases lipophilicity and can affect how the molecule fits into a constrained environment. The presence of the carbonyl group in this moiety influences the molecule's polarity and reactivity. fiveable.me

Understanding these structure-property relationships is fundamental for rationally designing analogues with specific desired chemical characteristics. nih.govnih.gov

Potential Applications in Advanced Chemical Systems

Chelation and Ion Sensing Systems

The hydrazide group within 3-hydroxy-N'-propanoylbenzohydrazide is a key functional group that can participate in the coordination of metal ions. This chelating ability is foundational to its potential application in ion sensing systems. The formation of hydrazones, through the reaction of the hydrazide with aldehydes or ketones, can yield compounds with pronounced chemosensing properties.

Detailed research on related compounds, such as 3-hydroxy-2-naphthoic hydrazones, has demonstrated their efficacy as selective chemosensors for anions like cyanide (CN⁻) nih.gov. Upon binding with the target ion, these hydrazone-based sensors can exhibit a distinct color change, allowing for naked-eye detection within seconds nih.gov. This sensing mechanism often involves a stable complex formation, which can be observed through techniques like UV-vis titration, where a new absorption band appears at a different wavelength upon addition of the ion nih.gov. The interaction between the sensor and the ion can be further elucidated through computational methods like Density Functional Theory (DFT) studies nih.gov.

The chelating properties of molecules containing similar functional groups are also harnessed in various industrial applications. For instance, biodegradable chelating agents are utilized for their ability to trap and inactivate heavy metal ions such as Fe³⁺ and Cu²⁺, as well as alkaline earth metals like Ca²⁺ and Mg²⁺, across a wide pH range shokubai.co.jp. This capability is crucial in detergents, water treatment, and as additives in various manufacturing processes shokubai.co.jp.

Table 1: Examples of Hydrazone-Based Ion Sensing

| Sensor Compound | Target Ion | Detection Method | Key Observation |

| 3-hydroxy-2-naphthoic hydrazone derivative | CN⁻ | Colorimetric/Naked-eye | Color change from colorless to yellow nih.gov |

| Quinoline based thiosemicarbazones | F⁻, CN⁻ | Colorimetric | Visual color change nih.gov |

Catalysis (e.g., as ligands in catalytic systems)

The nitrogen and oxygen atoms within the this compound structure can act as donor atoms, making the compound a potential ligand for the formation of metal complexes. These complexes can, in turn, exhibit catalytic activity in various chemical transformations. Benzohydrazide (B10538) derivatives have been explored for their coordinating capabilities with different transition metals.

The hydrazide moiety is known to form stable complexes with metal ions. For example, the facile reactivity of hydrazides has been explored in the context of radiopharmaceuticals, where they can coordinate with metal centers like Rhenium (Re) and Technetium-99m (⁹⁹ᵐTc) researchgate.net. This ability to chelate metals is fundamental to their potential use in catalysis, where the metal center is the active site for the catalytic reaction.

While direct catalytic applications of this compound are not extensively documented, the broader class of benzohydrazides has been investigated for the synthesis of derivatives with a wide range of biological activities, which often stem from their interaction with metallic cofactors in enzymes nih.gov. The structural versatility of benzohydrazides allows for the tuning of their electronic and steric properties through the introduction of different substituents, which can in turn influence the catalytic activity of their metal complexes researchgate.net.

Components in Functional Materials

The ability of this compound to form hydrogen bonds and coordinate with other species makes it a candidate for incorporation into functional materials. These materials can be designed to have specific properties, such as responding to external stimuli or exhibiting particular optoelectronic characteristics.

Optoelectronic Materials

The incorporation of heteroatoms like nitrogen into aromatic systems can significantly influence the electronic properties of a molecule, making such compounds interesting for applications in optoelectronics. Derivatives of nitrogen-containing heterocycles, such as pyrazines, have been shown to possess enhanced electron-transporting properties researchgate.net. This is attributed to the localization of the Highest Occupied Molecular Orbital (HOMO) on the central ring's carbon atoms, which lowers the HOMO-LUMO gap researchgate.net.

While specific research on the optoelectronic properties of this compound is not available, the general principles suggest that its aromatic and hydrazide components could contribute to desirable electronic characteristics. The synthesis of various benzohydrazide derivatives has been a subject of interest, and their structural diversity opens up possibilities for creating materials with tailored optoelectronic properties researchgate.net.

Responsive Materials

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external triggers like temperature, pH, or light. The hydrazide group is particularly useful in this context, as it can form dynamic covalent bonds, such as acylhydrazone bonds, which are reversible.

Research has shown that hydrazide-functionalized polymers can be used to create self-healable and thermo-responsive hydrogels researchgate.net. In these systems, the hydrazide group reacts with a dialdehyde-functionalized component to form a hydrogel network linked by acylhydrazone bonds. The stiffness of such hydrogels can be significantly altered by changes in temperature researchgate.net. Furthermore, these materials can exhibit pH-responsive behavior, with stable hydrogels forming at low to medium pH and looser networks at high pH researchgate.netrsc.org. This responsiveness is crucial for applications such as controlled drug release systems rsc.org.

Prodrug Design Concepts (focus on chemical modification and release mechanisms)

The prodrug approach is a strategy used in medicinal chemistry to overcome undesirable properties of a pharmacologically active compound. This involves chemically modifying the drug to form a new compound (the prodrug) that is inactive but is converted to the active drug in the body. The hydrazide and hydroxyl groups of this compound make it a suitable candidate for such modifications.

The core idea behind prodrug design is to improve a drug's pharmacokinetic properties, such as solubility, permeability, and stability, or to achieve targeted delivery to a specific site of action nih.govrsc.org. Chemical modifications often involve the formation of esters, carbonates, or carbamates, which can be cleaved by enzymes in the body to release the active drug mdpi.com. For a compound like this compound, the hydroxyl group could be esterified to increase its lipophilicity, potentially enhancing its ability to cross cell membranes mdpi.com.

The release of the active drug from a prodrug is a critical aspect of its design. This release is typically triggered by specific physiological conditions, such as the pH of a particular tissue or the presence of certain enzymes nih.gov. For instance, a prodrug might be designed to be stable in the acidic environment of the stomach but to release the active drug in the more neutral pH of the intestines. The hydrazide linkage itself can also be part of a bioreversible system, contributing to the controlled release of a therapeutic agent.

Table 2: Common Prodrug Strategies and Release Mechanisms

| Prodrug Linkage | Release Mechanism | Purpose |

| Ester | Enzymatic hydrolysis (esterases) | Improve lipophilicity, enhance absorption mdpi.com |

| Carbonate | Enzymatic hydrolysis | Enhance skin permeation mdpi.com |

| Carbamate | Enzymatic hydrolysis | Improve drug delivery mdpi.com |

| Acylhydrazone | pH-dependent hydrolysis | Targeted release in acidic environments (e.g., tumors, lysosomes) rsc.org |

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Routes

The synthesis of hydrazides is a well-established field, yet challenges remain, particularly in achieving high efficiency, selectivity, and sustainability. researchgate.net Traditional methods often involve the hydrazinolysis of esters, which can require harsh conditions and long reaction times. mdpi.comresearchgate.net Future research should focus on developing more advanced synthetic methodologies for 3-hydroxy-N'-propanoylbenzohydrazide.

Key challenges include preventing side reactions, such as cyclization or undesired reactions at the hydroxyl group, which can complicate synthesis and purification. thieme-connect.comclarku.edu The development of one-pot methods, microwave-assisted synthesis, and green chemistry approaches could offer significant advantages over conventional techniques by reducing reaction times, energy consumption, and waste generation. researchgate.netpensoft.net For instance, microwave-assisted synthesis has been shown to dramatically decrease reaction times from hours to minutes for related hydrazide-hydrazones. pensoft.net

Exploring alternative starting materials and catalytic systems is another promising avenue. For example, copper-catalyzed coupling reactions have provided alternative pathways to related N'-arylbenzohydrazide intermediates. acs.org A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Method | Potential Advantages | Key Challenges for this compound | Relevant Research Focus |

| Conventional Reflux | Well-established, simple setup. | Long reaction times (hours), high energy use, potential for side reactions. mdpi.com | Optimization of solvent and temperature to improve yield and purity. |

| Microwave-Assisted | Rapid heating, reduced reaction times (minutes), improved yields. researchgate.netpensoft.net | Precise control of temperature and pressure, potential for localized overheating. | Development of specific microwave protocols for the target compound. |

| Green Chemistry | Use of non-toxic solvents, reduced waste, improved atom economy. researchgate.netscielo.br | Identifying suitable green solvents and catalysts that are compatible with the functional groups. | Solvent-free reactions, use of biocatalysts or recyclable catalysts. |

| Catalytic Coupling | High selectivity and efficiency. acs.org | Catalyst cost and sensitivity, optimization of ligand and reaction conditions. | Screening of various metal catalysts (e.g., Cu, Pd) for efficient C-N bond formation. |

Exploration of Advanced Characterization Techniques

The structural elucidation of this compound and its potential derivatives relies on a combination of spectroscopic techniques. Standard methods include Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). nih.govmdpi.comnih.gov In related hydrazones, characteristic IR peaks for C=O and N-H groups, and NMR signals for NH and azomethine protons are key identifiers. nih.gov

However, to gain deeper insights into its three-dimensional structure, intramolecular interactions, and polymorphic forms, advanced characterization techniques are essential. Single-crystal X-ray diffraction, for example, would provide definitive information on bond lengths, bond angles, and crystal packing, which are crucial for understanding its physicochemical properties and for rational drug design. researchgate.net

Future research could also employ techniques like two-dimensional NMR (COSY, HMBC, HSQC) to unambiguously assign all proton and carbon signals, especially in more complex derivatives. The challenges lie in obtaining high-quality crystals for X-ray analysis and in interpreting complex spectral data for potentially flexible molecules.

Integration of Theoretical and Experimental Methodologies

The synergy between theoretical calculations and experimental studies has proven invaluable in modern chemistry. researchgate.netresearchgate.net For this compound, this integrated approach can provide profound insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be used to predict geometric parameters, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These theoretical results can then be compared with experimental data from spectroscopic analyses to validate the computational models. nih.gov Such studies have been successfully applied to other benzohydrazide (B10538) derivatives to understand reaction mechanisms and spectroscopic features. researchgate.netresearchgate.net

Furthermore, molecular docking simulations can predict the binding modes and affinities of this compound with biological targets, such as enzymes, guiding the design of new functional molecules. pensoft.netnih.gov The primary challenge is the selection of appropriate computational methods and basis sets that accurately describe the system without being prohibitively expensive in terms of computing resources.

Design of Highly Selective and Tunable Chemical Systems

The hydrazide and hydrazone functionalities are known for their ability to act as versatile building blocks in the design of chemosensors and molecular switches. acs.org The presence of a hydroxyl group and the benzohydrazide core in this compound makes it an attractive candidate for developing highly selective and tunable systems.

Future research could focus on modifying its structure to create chemosensors for specific ions or molecules. The hydroxyl and amide groups can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. researchgate.net By incorporating chromogenic or fluorogenic moieties, these binding events could be translated into a detectable optical signal. The tunability of such systems could be achieved by systematically altering the substituents on the aromatic ring or the N'-acyl group. acs.org The development of hydrazone-based molecular switches, which can reversibly change their configuration in response to external stimuli like light or pH changes, represents another exciting research direction. acs.org

Investigation of Complex Supramolecular Assemblies

Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The structure of this compound, with its aromatic ring, hydroxyl group, and amide backbone, provides multiple sites for such interactions, suggesting a rich potential for forming supramolecular assemblies.

Future investigations could explore the self-assembly of this molecule in different solvents and under various conditions to form structures like gels, liquid crystals, or nanofibers. rsc.org Understanding the principles that govern its self-assembly is crucial for designing novel materials with tailored properties. Dendritic building blocks and benzimidazole (B57391) derivatives have demonstrated the potential to form complex and functional supramolecular architectures, offering a model for what might be achievable with hydrazide-based systems. researchgate.netrsc.org The challenge lies in controlling the self-assembly process to produce well-defined and stable structures with desired morphologies and functions.

Rational Design for Specific Chemical Functions

Rational design strategies are essential for developing molecules with specific, predetermined functions. nih.govmdpi.com Building on the foundational knowledge of its synthesis, characterization, and properties, future work can focus on the rational design of this compound derivatives for various applications.

In medicinal chemistry, the benzohydrazide scaffold is present in numerous compounds with a wide range of biological activities. pensoft.netnih.govmdpi.com By applying rational design principles, derivatives of this compound could be optimized as specific enzyme inhibitors or as agents targeting other biological pathways. nih.govnih.gov For example, structural modifications could be guided by computational modeling to enhance binding affinity and selectivity for a particular target. nih.govnih.gov This approach has been successfully used to develop potent inhibitors for targets like succinate (B1194679) dehydrogenase and histone deacetylases (HDACs). nih.govnih.gov

Q & A

Q. What are the standard synthetic protocols for 3-hydroxy-N'-propanoylbenzohydrazide, and how are reaction conditions optimized?

The compound is synthesized via a condensation reaction between 3-hydroxybenzohydrazide and a propanoyl derivative under acidic catalysis. Acetic acid is commonly used to protonate the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide group. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and by-product formation.

- Solvent : Ethanol or methanol for solubility and ease of purification.

- Molar ratios : 1:1 stoichiometry to minimize unreacted starting materials. Post-synthesis, products are recrystallized using ethanol/water mixtures to enhance purity .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm hydrazone bond formation (δ 10–12 ppm for NH protons) and aromatic substitution patterns.

- Infrared Spectroscopy (IR) : Peaks at ~1600–1650 cm (C=N stretch) and ~3200–3400 cm (O-H/N-H stretches).

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Example: Monoclinic crystal systems (e.g., ) with unit cell parameters Å, Å .

Q. What in vitro assays evaluate the compound’s bioactivity?

- Enzyme Inhibition : Urease and α-glucosidase inhibition assays (IC determination) using spectrophotometric methods (e.g., Berthelot method for ammonia release).

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria.

- Antioxidant Screening : DPPH radical scavenging assays with ascorbic acid as a positive control .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between hydrazone derivatives be resolved?

Contradictions in bond lengths or angles (e.g., C=N vs. C-N configurations) arise from dynamic disorder or solvent effects. Mitigation strategies include:

- Low-Temperature Data Collection : Reduces thermal motion (e.g., 123 K in ).

- Twinned Refinement : SHELXL’s TWIN/BASF commands for overlapping lattices.

- Validation Tools : PLATON’s ADDSYM to detect missed symmetry .

Q. How does E/Z isomerization impact biological activity, and how is it analyzed?

- Theoretical Calculations : DFT (B3LYP/6-31G*) predicts isomer stability (e.g., E-isomers favored due to steric hindrance in Z-forms).

- Experimental Validation : NOESY NMR detects spatial proximity of protons across the hydrazone bond.

- Bioactivity Correlation : Androgen receptor antagonism (e.g., E-isomers show 5-fold higher activity than Z-forms in prostate cancer models) .

Q. What strategies optimize substituent effects to enhance bioactivity?

- Electron-Withdrawing Groups (EWGs) : Nitro (-NO) or trifluoromethyl (-CF) at the benzylidene moiety increase electrophilicity, enhancing enzyme inhibition (e.g., urease IC < 10 µM).

- Hydrogen-Bond Donors : Hydroxyl groups at C3 improve solubility and target binding (e.g., O-H⋯O interactions with enzyme active sites) .

Q. How do intermolecular interactions in crystal structures influence stability and solubility?

- Hydrogen Bonds : Intramolecular O-H⋯N bonds stabilize planar conformations (S(6) ring motifs).

- π-π Stacking : Aromatic interactions (e.g., naphthyl-thienyl) reduce solubility but enhance thermal stability (T > 200°C).

- Solvent Co-Crystallization : DMF solvates improve packing efficiency (e.g., ’s helical chains along the c-axis) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across studies?

Discrepancies in IC values (e.g., urease inhibition ranging from 5–50 µM) may arise from:

- Assay Conditions : pH variations (e.g., urease activity peaks at pH 7.4).

- Protein Source : Helicobacter pylori vs. Bacillus pasteurii enzymes.

- Compound Purity : HPLC-MS validation (>95% purity required) .

Methodological Recommendations

- Synthesis : Use Dean-Stark traps for azeotropic water removal in refluxing toluene to improve yields.

- Crystallography : Employ SHELXE for experimental phasing in low-symmetry space groups.

- Bioactivity : Pair enzyme assays with molecular docking (AutoDock Vina) to rationalize structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.